- Synthesis and pharmacological evaluation of acylhydroquinone derivatives as potent antiplatelet agents, Biochemical Pharmacology (Amsterdam, 2021, 183,

Cas no 938-46-5 (1-(2,5-Dihydroxyphenyl)propan-1-one)

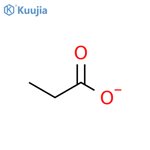

938-46-5 structure

Produktname:1-(2,5-Dihydroxyphenyl)propan-1-one

1-(2,5-Dihydroxyphenyl)propan-1-one Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2',5'-dihydroxypropiophenone

- 1-(2,5-dihydroxyphenyl)propan-1-one

- 2,5-Dihydroxypropiophenone

- EINECS 213-343-8

- Propiophenone,2',5'-dihydroxy

- 1-(2,5-Dihydroxyphenyl)-1-propanone (ACI)

- Propiophenone, 2′,5′-dihydroxy- (6CI, 7CI, 8CI)

- 1-(2,5-dihydroxyphenyl)-1-propanone

- 2′,5′-Dihydroxypropiophenone

- NSC 87567

- MFCD00016465

- CS-0256650

- AKOS002392970

- 938-46-5

- G77431

- Propiophenone, 2',5'-dihydroxy-

- BRN 1938824

- SCHEMBL1129352

- NSC87567

- 1-(2,5-Dihydroxyphenyl)-1-propanone #

- 1-Propanone,5-dihydroxyphenyl)-

- WLN: QR DQ BV2

- A844721

- 1-Propanone, 1-(2,5-dihydroxyphenyl)-

- 2 inverted exclamation marka,5 inverted exclamation marka-Dihydroxypropiophenone

- NS00039688

- NSC-87567

- Propiophenone,5'-dihydroxy-

- DB-057438

- MZ5ZW5SJ67

- DTXSID60239657

- InChI=1/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H

- EN300-6504460

- UNII-MZ5ZW5SJ67

- 1-(2,5-Dihydroxyphenyl)propan-1-one

-

- MDL: MFCD00016465

- Inchi: 1S/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H3

- InChI-Schlüssel: CFQYIIXIHXUPQT-UHFFFAOYSA-N

- Lächelt: O=C(CC)C1C(O)=CC=C(O)C=1

- BRN: 1938824

Berechnete Eigenschaften

- Genaue Masse: 166.06300

- Monoisotopenmasse: 166.063

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 2

- Komplexität: 167

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: 31

- XLogP3: nichts

- Oberflächenladung: 0

- Topologische Polaroberfläche: 57.5A^2

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 1.1708 (rough estimate)

- Schmelzpunkt: 95-99 °C

- Siedepunkt: 254.38°C (rough estimate)

- Flammpunkt: 171.7°C

- Brechungsindex: 1.5500 (estimate)

- PSA: 57.53000

- LogP: 1.69050

- Löslichkeit: Nicht bestimmt

1-(2,5-Dihydroxyphenyl)propan-1-one Sicherheitsinformationen

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S37/39-S26

- RTECS:UH0420000

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R36/37/38

1-(2,5-Dihydroxyphenyl)propan-1-one Zolldaten

- HS-CODE:2914501900

- Zolldaten:

China Zollkodex:

2914501900Übersicht:

2914501900 Andere Ketophenole.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:5.5%.Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der KomponentenVerwendung in Aceton deklarierte Verpackung

Zusammenfassung:

2914501900 andere Ketonphenole. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%

1-(2,5-Dihydroxyphenyl)propan-1-one Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | MS-21952-5MG |

1-(2,5-dihydroxyphenyl)propan-1-one |

938-46-5 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-275540-5g |

2',5'-Dihydroxypropiophenone, |

938-46-5 | 5g |

¥587.00 | 2023-09-05 | ||

| TRC | D452518-10mg |

1-(2,5-Dihydroxyphenyl)propan-1-one |

938-46-5 | 10mg |

$ 50.00 | 2022-06-05 | ||

| Cooke Chemical | F835321-5g |

2',5'-Dihydroxypropiophenone |

938-46-5 | 97 | 5g |

RMB 484.80 | 2025-02-21 | |

| Key Organics Ltd | MS-21952-10MG |

1-(2,5-dihydroxyphenyl)propan-1-one |

938-46-5 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| Enamine | EN300-6504460-0.25g |

1-(2,5-dihydroxyphenyl)propan-1-one |

938-46-5 | 95% | 0.25g |

$19.0 | 2023-05-29 | |

| Enamine | EN300-6504460-100.0g |

1-(2,5-dihydroxyphenyl)propan-1-one |

938-46-5 | 95% | 100g |

$288.0 | 2023-05-29 | |

| Enamine | EN300-6504460-0.1g |

1-(2,5-dihydroxyphenyl)propan-1-one |

938-46-5 | 95% | 0.1g |

$19.0 | 2023-05-29 | |

| Enamine | EN300-6504460-5.0g |

1-(2,5-dihydroxyphenyl)propan-1-one |

938-46-5 | 95% | 5g |

$92.0 | 2023-05-29 | |

| Enamine | EN300-6504460-50.0g |

1-(2,5-dihydroxyphenyl)propan-1-one |

938-46-5 | 95% | 50g |

$206.0 | 2023-05-29 |

1-(2,5-Dihydroxyphenyl)propan-1-one Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Catalysts: Zinc chloride ; 90 s, 40 °C

Referenz

- ZnCl2@MWCNTs nanocomposite as an efficient and reusable catalyst for direct regioselective ortho C-acylation of phenolic compounds under solvent-free and microwave conditions, Green Chemistry Letters and Reviews, 2017, 10(4), 228-234

Synthetic Routes 3

Reaktionsbedingungen

1.1 Catalysts: Alumina , Zinc chloride ; 1.8 min, heated

Referenz

- Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions, Organic Chemistry Frontiers, 2014, 1(4), 415-421

Synthetic Routes 4

Reaktionsbedingungen

1.1 Catalysts: Boron trifluoride etherate Solvents: Chlorobenzene ; 2 - 8 h, 80 °C

Referenz

- Synthesis and evaluation of aromatic methoxime derivatives against five postharvest phytopathogenic fungi of fruits. Main structure-activity relationships, Food Chemistry, 2020, 321,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Boron trifluoride dibutyl etherate

1.2 Solvents: Water

1.3 Solvents: Dichloromethane

1.2 Solvents: Water

1.3 Solvents: Dichloromethane

Referenz

- Synthetic Utility and Mechanistic Implications of the Fries Rearrangement of Hydroquinone Diesters in Boron Trifluoride Complexes, Journal of Organic Chemistry, 2000, 65(15), 4712-4714

Synthetic Routes 6

Reaktionsbedingungen

Referenz

- Preparation of pharmaceutical compositions comprises estradiol or other forms of steroidal estrogens for treating genitourinary syndrome of menopause in human, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

Referenz

- Intramolecular weak hydrogen bonds in substituted 4-arylthiazoles, Heterocyclic Communications, 2003, 9(2), 165-170

Synthetic Routes 8

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Boron trifluoride Solvents: Water

Referenz

- Assessing parameter suitability for the strength evaluation of intramolecular resonance assisted hydrogen bonding in o-carbonyl hydroquinones, Molecules, 2019, 24(2),

Synthetic Routes 10

Reaktionsbedingungen

Referenz

- An improved method for the preparation of 4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylates from 2-acyl-1,4-benzoquinones and mercaptoacetates, Heterocycles, 2001, 55(12), 2423-2429

Synthetic Routes 11

Reaktionsbedingungen

Referenz

- Photo-induced condensation reaction of p-quinones with aldehydes, Bulletin of the Chemical Society of Japan, 1974, 47(5), 1303-4

Synthetic Routes 12

Reaktionsbedingungen

Referenz

- Synthesis of o-hydroxyaryl alkyl ketones, Zhurnal Organicheskoi Khimii, 1969, 5(3), 515-17

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Borane, trifluoro-, dihydrate ; 20 min, 90 °C

Referenz

- An acylhydroquinone derivative produces OXPHOS uncoupling and sensitization to BH3 mimetic ABT-199 (Venetoclax) in human promyelocytic leukemia cells, Bioorganic Chemistry, 2020, 100,

Synthetic Routes 14

Reaktionsbedingungen

Referenz

- A direct route to acylhydroquinones from α-keto acids and α-carboxamido acids, Tetrahedron Letters, 1998, 39(23), 3957-3960

Synthetic Routes 15

Reaktionsbedingungen

Referenz

- Cyclooligomerization of quinones. IV. Action of strong acids on 2,3-dialkyl-p-benzoquinones, Acta Chemica Scandinavica (1947-1973), 1972, 26(7), 2752-8

1-(2,5-Dihydroxyphenyl)propan-1-one Raw materials

1-(2,5-Dihydroxyphenyl)propan-1-one Preparation Products

1-(2,5-Dihydroxyphenyl)propan-1-one Verwandte Literatur

-

Hossein Naeimi,Atefeh Amini,Mohsen Moradian Org. Chem. Front. 2014 1 415

-

Diana Catalina Palacio Lozano,Hugh E. Jones,Mark P. Barrow,Martin Wills RSC Adv. 2023 13 17727

-

3. CCCXXX.—Hydroxy-carbonyl compounds. Part V. The preparation of coumarins and 1 : 4-pyrones from phenol, p-cresol, quinol, and α-naphtholAlexander Robertson,William F. Sandrock,Catherine B. Hendry J. Chem. Soc. 1931 2426

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Ketone

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Karbonylverbindungen Ketone

938-46-5 (1-(2,5-Dihydroxyphenyl)propan-1-one) Verwandte Produkte

- 6921-64-8(1-(2-Hydroxy-4-methylphenyl)ethanone)

- 3516-95-8(2’-Hydroxy-3-phenylpropiophenone)

- 490-78-8(2',5'-Dihydroxyacetophenone)

- 40786-69-4(1-(2,4-Dihydroxy-3-propylphenyl)ethanone)

- 4390-92-5(1-(2,4-Dihydroxyphenyl)butan-1-one)

- 2887-61-8(2'-Hydroxybutyrophenone)

- 610-99-1(2'-Hydroxypropiophenone)

- 2295-58-1(Flopropione)

- 3144-54-5(1-(2,4-Dihydroxyphenyl)-1-hexanone)

- 5792-36-9(2',4'-Dihydroxypropiophenone)

Empfohlene Lieferanten

Taizhou Jiayin Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Nanjing jingzhu bio-technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Shanghai Aoguang Biotechnology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

BIOOKE MICROELECTRONICS CO.,LTD

Gold Mitglied

CN Lieferant

Reagenz

上海贤鼎生物科技有限公司

Gold Mitglied

CN Lieferant

Großmenge